molecular formula C10H8BrNO2S B8414522 6-Bromo-2-(methylsulfonyl)quinoline

6-Bromo-2-(methylsulfonyl)quinoline

Cat. No.: B8414522
M. Wt: 286.15 g/mol
InChI Key: VZOKGEBFZFONTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(methylsulfonyl)quinoline is a halogenated quinoline derivative characterized by a bromine atom at the 6-position and a methylsulfonyl group at the 2-position. This compound has garnered attention for its role as a selective cyclooxygenase-2 (COX-2) inhibitor, with demonstrated anti-breast cancer activity in preclinical studies . The methylsulfonyl group is critical for binding to the secondary pocket of the COX-2 active site, interacting with Arg513, while the bromine enhances electronic effects and molecular stability .

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

6-bromo-2-methylsulfonylquinoline

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3

InChI Key

VZOKGEBFZFONTG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at Position 2

The 2-position substituent significantly influences biological activity and physicochemical properties. Key comparisons include:

Compound Substituent at C2 Key Properties/Activity Reference
6-Bromo-2-(methylsulfonyl)quinoline Methylsulfonyl (-SO₂CH₃) COX-2 inhibition (IC₅₀: 0.063–0.090 µM)
6-Bromo-2-methylquinoline Methyl (-CH₃) Intermediate for pharmaceuticals; no COX-2 activity reported
6-Bromo-2-(4-chlorophenyl)quinoline Aryl (-C₆H₄Cl) Dual EGFR/FAK kinase inhibition (anticancer)
6-Bromo-2-(trifluoromethyl)quinoline Trifluoromethyl (-CF₃) Enhanced lipophilicity; antiviral potential
6-Bromo-2-[(1E)-2-phenylethenyl]quinoline Styryl (-CH=CHC₆H₅) Fluorescent probe applications

Key Observations :

  • Methylsulfonyl groups uniquely enable COX-2 selectivity due to hydrogen bonding with Arg513 .
  • Aryl substituents (e.g., 4-chlorophenyl) shift activity toward kinase inhibition, as seen in EGFR/FAK-targeted anticancer agents .
  • Trifluoromethyl groups increase lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .

Substituent Effects at Position 6

Bromine at the 6-position is common in bioactive quinolines. Comparisons with non-brominated analogs:

Compound Substituent at C6 Key Properties/Activity Reference
This compound Bromine (-Br) Stabilizes π-π stacking; enhances COX-2 binding
2-(Methylsulfonyl)quinoline Hydrogen (-H) Reduced steric bulk; weaker COX-2 inhibition
6-Chloro-2-(methylsulfonyl)quinoline Chlorine (-Cl) Similar electronic effects but lower molecular weight

Key Observations :

  • Bromine at C6 improves binding affinity through steric and electronic effects compared to hydrogen or chlorine .
  • Non-halogenated analogs exhibit weaker target engagement due to reduced van der Waals interactions .

Substituent Effects at Other Positions

Modifications at positions 4 and 3 further diversify activity:

Compound Substituents Key Properties/Activity Reference
6-Bromo-4-propoxy-2-(4-chlorophenyl)quinoline C4: Propoxy (-OCH₂CH₂CH₃) Dual kinase inhibition (anticancer)
6-Bromo-4-chloro-2-methylquinoline C4: Chlorine (-Cl) Antibacterial/antifungal applications
6-Bromo-3-[(4-chlorophenyl)methyl]quinoline C3: Benzyl (-CH₂C₆H₄Cl) Unknown; structural complexity for SAR studies

Key Observations :

  • C4 substituents like propoxy or chlorine modulate solubility and target selectivity (e.g., kinase vs. COX-2 inhibition) .
  • C3 modifications are less explored but may influence off-target interactions .

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